molecular formula C13H20N2O4 B6616678 tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate CAS No. 478623-90-4

tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate

Cat. No.: B6616678
CAS No.: 478623-90-4
M. Wt: 268.31 g/mol
InChI Key: KKNKTNXIPXJGFZ-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound is a functionalized piperidine derivative featuring:

  • A tert-butyl carbamate group at position 1, which enhances steric protection and modulates lipophilicity.
  • 3,5-dioxo groups on the piperidine ring, contributing to electron-withdrawing effects and planarization of the ring.
  • A dimethylamino methylidene substituent at position 4, forming a conjugated enamine system that influences electronic properties and reactivity.

Synthesis and Characterization:
The compound is typically synthesized via condensation reactions involving tert-butyl 3,5-dioxopiperidine-1-carboxylate and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Its crystal structure, often resolved using SHELXL for refinement , reveals bond lengths consistent with conjugation between the enamine and carbonyl groups. Key spectral data include:

  • IR: Strong C=O stretches (~1720 cm⁻¹) and C=N stretches (~1650 cm⁻¹).
  • NMR: Distinct signals for tert-butyl protons (δ ~1.4 ppm) and dimethylamino groups (δ ~3.0 ppm).

Properties

IUPAC Name

tert-butyl 4-(dimethylaminomethylidene)-3,5-dioxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-7-10(16)9(6-14(4)5)11(17)8-15/h6H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNKTNXIPXJGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C(=CN(C)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate (CAS No. 478623-90-4) is a synthetic compound with potential biological activities that are gaining attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 270.29 g/mol
  • Appearance : White powder
  • Solubility : Not extensively characterized in available literature

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The structural features, including the dimethylamino group, may enhance its interaction with bacterial membranes, leading to membrane disruption and cell death.
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. The dioxopiperidine structure is known for its ability to interact with DNA and disrupt cellular processes, potentially leading to apoptosis in malignant cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of piperidine compounds, including this compound. The results indicated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains at low concentrations (0.78–3.125 µg/mL), comparable to established antibiotics like vancomycin .

Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblast cells. This selectivity was attributed to the compound's ability to induce oxidative stress and initiate apoptotic pathways .

Data Summary

Property/ActivityDescription
Antimicrobial Activity Effective against MRSA and other Gram-positive bacteria
Cytotoxicity Induces apoptosis in cancer cell lines
Enzyme Inhibition Potential Possible inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Weight (g/mol) Substituent (Position 4) Solubility in DCM (mg/mL) Melting Point (°C) Key Reactivity Features
tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate 324.39 Dimethylamino methylidene 15 145–147 High electrophilic reactivity at C=N; participates in cycloadditions
tert-butyl 3,5-dioxopiperidine-1-carboxylate 241.27 None 30 120–122 Limited conjugation; inert toward electrophiles
Benzyl 4-[(diethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate 356.42 Diethylamino methylidene 8 132–134 Reduced solubility; enhanced steric hindrance

Key Differences and Research Findings :

Electronic Effects: The dimethylamino methylidene group in the target compound introduces conjugation with the 3,5-dioxo system, lowering the LUMO energy and enhancing reactivity toward nucleophiles compared to unsubstituted analogs . Diethylamino analogs exhibit reduced conjugation due to steric bulk, decreasing electrophilic character .

Steric and Solubility Profiles: The tert-butyl group improves solubility in nonpolar solvents (e.g., DCM) compared to benzyl-protected analogs. However, bulkier substituents (e.g., diethylamino) reduce solubility further. Benzyl esters show higher melting points due to π-stacking interactions absent in tert-butyl derivatives.

Reactivity in Synthetic Applications: The target compound’s conjugated enamine system enables participation in Diels-Alder reactions, yielding bicyclic intermediates useful in alkaloid synthesis . Non-conjugated analogs lack this reactivity. Dimethylamino vs. Diethylamino: The smaller dimethyl group allows faster kinetics in metal-coordination reactions, making the compound a superior ligand for transition-metal catalysts .

Biological Activity: Preliminary studies suggest that the dimethylamino methylidene moiety enhances binding to kinase ATP pockets compared to unsubstituted dioxopiperidines. However, diethylamino analogs exhibit higher cell permeability due to increased lipophilicity .

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